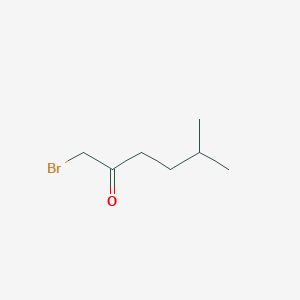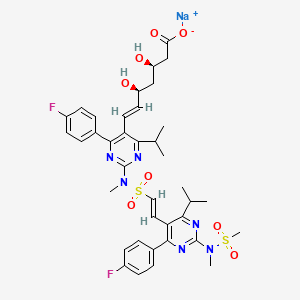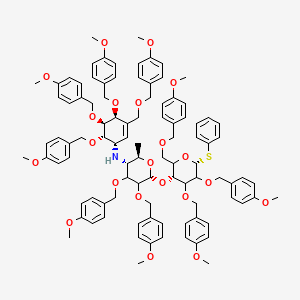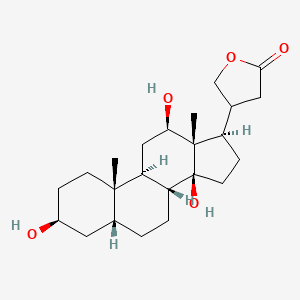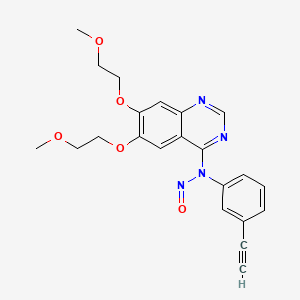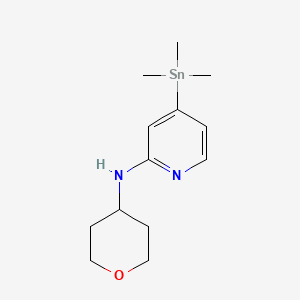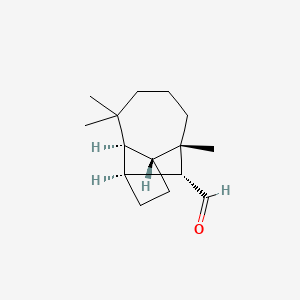
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-ss-camphenilan Aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a member of the sesquiterpene aldehyde family and is known for its distinctive structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Longifolenaldehyde can be synthesized through various organic synthesis methods. One common approach involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidation. The reaction conditions typically require specific catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Longifolenaldehyde often involves the use of biotechnological processes. These methods leverage microbial fermentation to produce the compound in larger quantities. The process involves genetically modified microorganisms that can efficiently convert precursor molecules into Longifolenaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions: Longifolenaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Longifolenaldehyde, which can be used in different chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Longifolenaldehyde has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex organic molecules. In biology, it serves as a precursor for bioactive compounds. In medicine, it is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. In industry, it is utilized in the production of fragrances and flavors.
Wirkmechanismus
The mechanism by which Longifolenaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which Longifolenaldehyde is used.
Vergleich Mit ähnlichen Verbindungen
Longifolenaldehyde is compared with other similar compounds, such as Sesquiterpene Aldehydes and Terpenoids . While these compounds share structural similarities, Longifolenaldehyde is unique in its specific chemical properties and applications. Its distinctive structure and reactivity make it a valuable compound in various fields.
Would you like to know more about any specific aspect of Longifolenaldehyde?
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1R,2R,7S,8R,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12-,13-,15+/m1/s1 |
InChI-Schlüssel |
PBMHTGOFWRRJFS-HVNMYJMUSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3[C@H]2C=O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


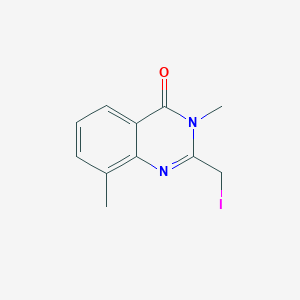
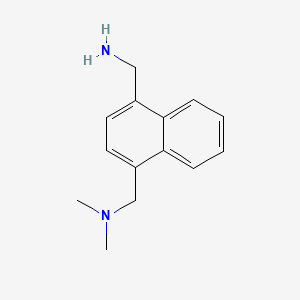
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
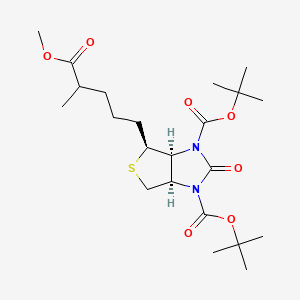
![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)

